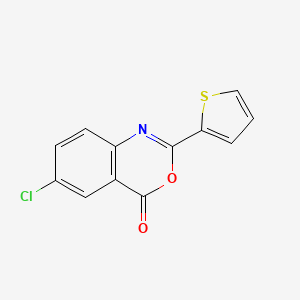
(2-furylmethyl)(4-methylbenzyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-furylmethyl)(4-methylbenzyl)amine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the family of benzylamine derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
(2-furylmethyl)(4-methylbenzyl)amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of (2-furylmethyl)(4-methylbenzyl)amine hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been found to modulate the activity of immune cells, leading to a reduction in inflammation and an increase in immune function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been found to induce apoptosis in tumor cells and to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
(2-furylmethyl)(4-methylbenzyl)amine hydrochloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It has been extensively studied for its biological activities, making it a well-characterized compound for use in experiments. However, its use is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (2-furylmethyl)(4-methylbenzyl)amine hydrochloride. One potential area of research is its use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast cancer and lung cancer. Further studies are needed to fully understand its mechanism of action and to determine its toxicity and safety for use in humans.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure compound suitable for biological testing. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and to have a positive effect on the immune system. However, further studies are needed to fully understand its mechanism of action and to determine its toxicity and safety for use in humans.
Synthesis Methods
The synthesis of (2-furylmethyl)(4-methylbenzyl)amine hydrochloride involves the reaction of 4-methylbenzylamine with 2-furylacetaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for biological testing.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFCUAZZBINHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307778.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)

![N-benzyl-N'-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfamide](/img/structure/B5307802.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![3-benzyl-5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307828.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5307829.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)
![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)
![2-benzyl-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307865.png)